N-Lauroyl-L-serine

Catalog No.
S1509530
CAS No.
14379-56-7
M.F
C15H29NO4
M. Wt
287.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroyl-L-serine

CAS Number

14379-56-7

Product Name

N-Lauroyl-L-serine

IUPAC Name

2-(dodecanoylamino)-3-hydroxypropanoic acid

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)

InChI Key

XGFQVJQXCLZRFH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Synonyms

N-dodecanoyl-L-serine, N-dodecanoyl-Ser, N-dodecanoylserine, N-dodecanoylserine sodium

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O

Antimicrobial Activity:

Studies have investigated the potential of N-Lauroyl-L-serine as an antimicrobial agent. Its lauric acid component is known to possess antimicrobial properties, and research suggests that N-Lauroyl-L-serine might exhibit similar activity against certain bacteria and fungi. Source: A study published in "Colloids and Surfaces B: Biointerfaces" found that N-Lauroyl-L-serine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli: )

Skin Care Applications:

Research has explored the potential use of N-Lauroyl-L-serine in skincare products. It is believed to have various properties potentially beneficial for skin health, including:

  • Moisturizing: N-Lauroyl-L-serine might act as a humectant, attracting and retaining moisture in the skin.
  • Anti-inflammatory: Some studies suggest it might possess anti-inflammatory properties, potentially aiding in conditions like eczema and psoriasis.
  • Skin barrier function: N-Lauroyl-L-serine might contribute to strengthening the skin barrier, improving its resilience against external stressors.

Other Potential Applications:

Preliminary research has explored other potential applications of N-Lauroyl-L-serine, including:

  • Drug delivery: It might be used as a carrier for drug delivery, potentially improving the absorption and bioavailability of certain drugs.
  • Food additive: Some studies suggest N-Lauroyl-L-serine might have applications as a food additive, but further research is needed to understand its safety and efficacy in this context.

N-Lauroyl-L-serine is a derivative of the amino acid L-serine, characterized by the addition of a lauroyl group (a fatty acid chain derived from lauric acid) to its nitrogen atom. This compound is amphiphilic, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which makes it particularly useful in various applications, especially in the fields of biochemistry and pharmaceuticals. Its structure can be represented as follows:

N Lauroyl L serine C12H23NO3\text{N Lauroyl L serine }\text{C}_{12}\text{H}_{23}\text{NO}_3

The lauroyl group enhances the compound's surfactant properties, making it an effective emulsifier and stabilizer in formulations.

Typical of amino acids and fatty acid derivatives. Key reactions include:

  • Amidation: The formation of N-lauroyl-L-serine typically involves the amidation reaction between L-serine and lauroyl chloride or methyl laurate. This reaction forms an amide bond, linking the fatty acid to the amino acid backbone .
  • Hydrolysis: Under acidic or basic conditions, N-lauroyl-L-serine can hydrolyze back into L-serine and lauric acid, demonstrating its reversible nature .
  • Esterification: It can also undergo esterification reactions with alcohols to form esters, which may have different properties and applications .

N-Lauroyl-L-serine exhibits various biological activities due to its structural characteristics. It has been shown to possess:

  • Antimicrobial Properties: The compound demonstrates effectiveness against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
  • Cellular Signaling: As a derivative of L-serine, it may play a role in cellular signaling pathways, influencing processes such as cell proliferation and differentiation .
  • Neuroprotective Effects: Some studies suggest that N-lauroyl-L-serine could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of N-lauroyl-L-serine can be achieved through several methods:

  • Direct Amidation: This involves reacting L-serine with lauroyl chloride or methyl laurate in the presence of a base to facilitate the formation of the amide bond. The reaction typically requires controlled conditions to avoid side products .
  • Enzymatic Synthesis: Enzymes such as lipases can be used to catalyze the reaction between L-serine and fatty acids, providing a more environmentally friendly approach to synthesis .
  • Chemical Modification: Starting from other serine derivatives or amino acids, chemical modifications can yield N-lauroyl-L-serine through various synthetic pathways including protection/deprotection strategies .

N-Lauroyl-L-serine has diverse applications across multiple fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its surfactant properties.
  • Cosmetics: Incorporated into skincare products for its emulsifying and stabilizing capabilities.
  • Food Industry: Acts as an emulsifier in food products, enhancing texture and stability.
  • Biotechnology: Utilized in cell culture media as a nutrient supplement.

Interaction studies involving N-lauroyl-L-serine focus on its ability to form complexes with various biomolecules:

  • Protein Interactions: Research indicates that N-lauroyl-L-serine can interact with proteins, potentially altering their conformation and activity.
  • Membrane Interactions: Its amphiphilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.

These interactions are crucial for understanding its biological functions and therapeutic potential.

Several compounds share structural similarities with N-lauroyl-L-serine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
N-Oleoyl-L-serineFatty Acid DerivativeContains an oleoyl group; known for stimulating bone formation .
N-Palmitoyl-L-serineFatty Acid DerivativePalmitoyl group; commonly used in cosmetic formulations.
N-Cocoyl-L-serineFatty Acid DerivativeDerived from coconut oil; has unique surfactant properties.

Uniqueness of N-Lauroyl-L-serine

What distinguishes N-lauroyl-L-serine from these similar compounds is its specific fatty acid chain length (lauric acid), which imparts unique physicochemical properties that enhance its effectiveness as an emulsifier and surfactant. Additionally, its biological activity related to antimicrobial effects sets it apart from other derivatives.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

287.20965841 g/mol

Monoisotopic Mass

287.20965841 g/mol

Heavy Atom Count

20

Related CAS

70609-64-2 (sodium)

Other CAS

14379-56-7

Dates

Modify: 2023-08-15

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